N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Description
N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring, a pyridine ring, and an indazole ring, making it a unique and versatile molecule in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(14-2-1-3-16-15(14)9-19-22-16)21-13-8-20-23(11-13)10-12-4-6-18-7-5-12/h4-9,11,14H,1-3,10H2,(H,19,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKGKSUXFHOASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)NC3=CN(N=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole and indazole intermediates. The synthetic route often includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Indazole Ring: This involves the cyclization of an appropriate hydrazine derivative with a ketone or aldehyde.
Coupling of the Pyrazole and Indazole Rings: The final step involves coupling the pyrazole and indazole intermediates through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyrazole and indazole rings.
Scientific Research Applications
N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound’s binding to DHFR disrupts the parasite’s DNA synthesis and replication, leading to its death .
Comparison with Similar Compounds
N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide can be compared with other pyrazole and indazole derivatives:
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(2-pyridyl)pyrazole exhibit similar pharmacological activities but differ in their structural features and specific biological targets.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide have shown anticancer and anti-inflammatory properties, highlighting the diverse applications of indazole derivatives.
The uniqueness of this compound lies in its combined pyrazole and indazole structure, which contributes to its broad spectrum of biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
